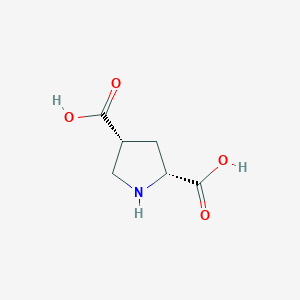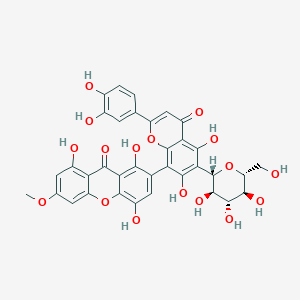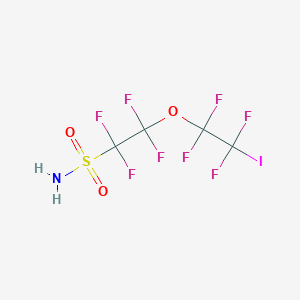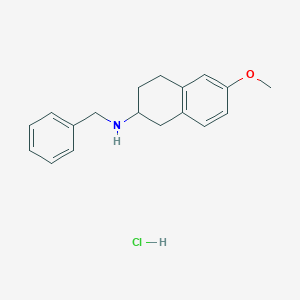
6-(Difluorométhyl)-1H-indole
Vue d'ensemble
Description
6-(Difluoromethyl)-1H-indole is a fluorinated indole derivative characterized by the presence of a difluoromethyl group at the 6-position of the indole ring
Applications De Recherche Scientifique
6-(Difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of novel therapeutics.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets
Mode of Action
Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . The compound might interact with its targets through similar mechanisms, leading to changes at the molecular level. More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties . The bioavailability of the compound would be influenced by these ADME properties. More research is required to outline the pharmacokinetics of this compound.
Result of Action
Compounds with similar structures have shown excellent biological activity
Analyse Biochimique
Biochemical Properties
6-(Difluoromethyl)-1h-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group enhances its hydrogen-bonding capabilities, making it a better hydrogen-bond donor compared to its methylated analogues . This property allows 6-(Difluoromethyl)-1h-indole to form stable interactions with biomolecules, potentially influencing their activity and function. For instance, the compound can interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, thereby modulating their activity and contributing to the regulation of reactive oxygen species levels in cells .
Cellular Effects
6-(Difluoromethyl)-1h-indole has been shown to exert various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-(Difluoromethyl)-1h-indole can affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, the compound’s interaction with key signaling molecules can alter cell signaling pathways, potentially impacting processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 6-(Difluoromethyl)-1h-indole involves its ability to bind to specific biomolecules and modulate their activity. The compound’s difluoromethyl group allows it to form stable hydrogen bonds with target proteins, influencing their conformation and function . For instance, 6-(Difluoromethyl)-1h-indole can inhibit the activity of enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular redox balance and impact various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Difluoromethyl)-1h-indole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its chemical structure, with the difluoromethyl group providing resistance to metabolic degradation . Prolonged exposure to 6-(Difluoromethyl)-1h-indole can lead to the accumulation of oxidative stress markers and potential cellular damage . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial protective effects against oxidative stress potentially giving way to adverse effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 6-(Difluoromethyl)-1h-indole in animal models vary with different dosages. At low doses, the compound has been shown to enhance antioxidant defense mechanisms and improve cellular resistance to oxidative stress . At higher doses, 6-(Difluoromethyl)-1h-indole can induce toxic effects, including increased oxidative stress, cellular damage, and potential organ toxicity . Threshold effects have been observed, with specific dosages required to achieve beneficial effects without inducing toxicity.
Metabolic Pathways
6-(Difluoromethyl)-1h-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s difluoromethyl group allows it to participate in redox reactions, influencing the activity of enzymes such as catalase and superoxide dismutase . These interactions can impact metabolic pathways related to oxidative stress responses, energy metabolism, and cellular detoxification processes .
Transport and Distribution
The transport and distribution of 6-(Difluoromethyl)-1h-indole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, 6-(Difluoromethyl)-1h-indole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
6-(Difluoromethyl)-1h-indole exhibits specific subcellular localization patterns, which can affect its activity and function. The compound’s difluoromethyl group allows it to interact with targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, 6-(Difluoromethyl)-1h-indole can localize to mitochondria, where it can influence mitochondrial function and contribute to the regulation of cellular energy metabolism and oxidative stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-1H-indole typically involves the introduction of the difluoromethyl group onto the indole scaffold. One common method is the radical difluoromethylation of indole derivatives. This process can be achieved using difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-1H-indole may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or silver complexes, can enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction of the indole ring can lead to the formation of tetrahydroindole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)-1H-indole: Contains a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)-1H-indole: Contains a methyl group instead of a difluoromethyl group.
6-(Chloromethyl)-1H-indole: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and materials science .
Propriétés
IUPAC Name |
6-(difluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMGMWFFIVDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155755 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-27-8 | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Difluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)




![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
